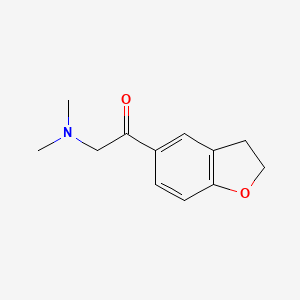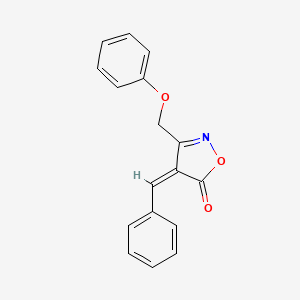
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one nitrogen and one oxygen atom This compound is characterized by the presence of a benzylidene group and a phenoxymethyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with 3-(phenoxymethyl)isoxazol-5(4H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms with hydrogenated benzylidene or phenoxymethyl groups.
Substitution: Substituted isoxazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism of action of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one: Lacks the (Z)-configuration, leading to different stereochemistry and potentially different biological activity.
3-(Phenoxymethyl)isoxazol-5(4H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
4-Benzylidene-3-(methoxymethyl)isoxazol-5(4H)-one:
Uniqueness
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is unique due to its specific structural features, including the (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(4Z)-4-benzylidene-3-(phenoxymethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(11-13-7-3-1-4-8-13)16(18-21-17)12-20-14-9-5-2-6-10-14/h1-11H,12H2/b15-11- |
InChI 键 |
JMZNZQAFWJEXGF-PTNGSMBKSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)COC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=NOC2=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
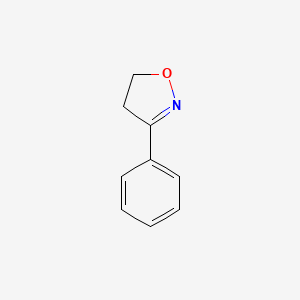
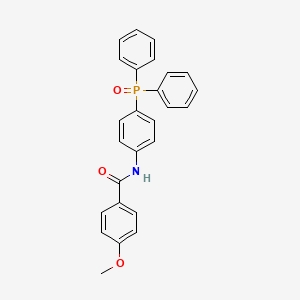
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

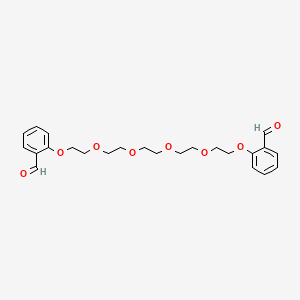
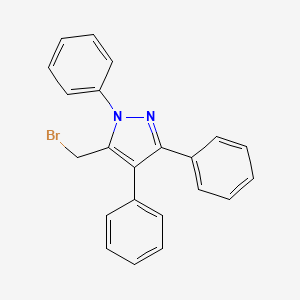
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

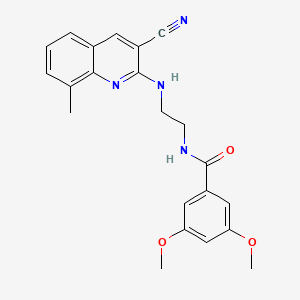
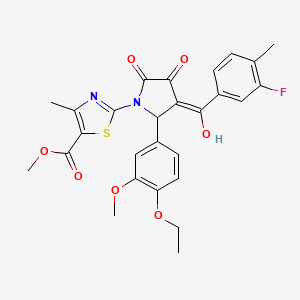
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
